2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C17H23N5OS and its molecular weight is 345.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide is a compound that has gained attention in pharmacology due to its potential biological activities, particularly as a kinase inhibitor. This article summarizes its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Cyclopropyl Group : Contributes to the compound's unique reactivity and interaction with biological targets.
- Pyrazole Moiety : Known for its diverse biological activities, particularly in inhibiting various enzymes.
- Pyrimidine Carboxamide : Enhances solubility and potential binding interactions with target proteins.
The molecular formula is C15H20N4S, indicating the presence of sulfur which may play a role in its biological activity.
Kinase Inhibition
The primary focus of research on this compound is its potential as a kinase inhibitor . Kinases are critical in regulating cellular processes such as metabolism, cell division, and apoptosis. Inhibitors of these enzymes can be valuable in treating diseases like cancer and diabetes.
- Mechanism of Action : Preliminary studies suggest that the compound may interact with specific kinases involved in glucose metabolism, which is crucial for managing conditions like diabetes and its complications.
- Selectivity : The unique structural features of this compound may enhance its selectivity towards particular kinase targets compared to other similar compounds.
Pharmacological Applications
Research indicates that this compound may be effective in treating:
- Diabetic Complications : Such as nephropathy and neuropathy, by modulating pathways involved in glucose homeostasis.
- Inflammatory Diseases : Due to its potential to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses .
Synthesis
The synthesis of this compound typically involves cyclization reactions using various catalysts to enhance yields. The reaction pathways often include:
- Cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives .
- 1,3-Dipolar cycloaddition reactions , which allow for the formation of pyrazole structures.
Case Studies
Several studies have evaluated the biological activity of similar compounds within the pyrazolo[3,4-b]pyridine family. Key findings include:
- A study on sulfonamide-containing pyrazole derivatives demonstrated their ability to selectively inhibit COX-2, showcasing the potential for anti-inflammatory applications .
- Another investigation highlighted the efficacy of certain pyrazole derivatives in managing metabolic disorders by targeting specific kinases involved in insulin signaling pathways.
Comparative Analysis
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-(4-Hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine | Hydroxyphenyl group | Kinase inhibition |
3-(1-Ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one | Thiomorpholine ring | Antimicrobial properties |
6-Cyclopropyl-1-methylpyrazolo[3,4-b]pyridine | Methyl substitution | Anticancer activity |
This table illustrates how variations in structural features can lead to differing biological activities among related compounds.
Eigenschaften
IUPAC Name |
2-cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-9(13-8-22(4)21-10(13)2)19-16(23)14-11(3)18-15(12-6-7-12)20-17(14)24-5/h8-9,12H,6-7H2,1-5H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVGSJYDLNKEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)NC(C)C3=CN(N=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.